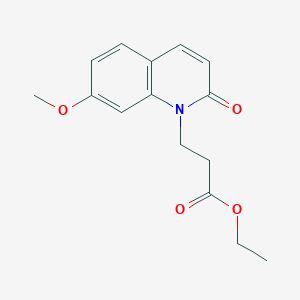
3-(7-methoxy-2-oxo-2H-quinolin-1-yl)-propionic acid ethyl ester
Cat. No. B8526767
M. Wt: 275.30 g/mol
InChI Key: CLQNAEGPUCDOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08349826B2
Procedure details


The compound was obtained according to procedure H starting from 7-methoxy-2(1H)-quinolinone (614 mg, 3.5 mmol) and ethyl acrylate (0.4 mL). The crude brown oil (0.96 g; 100% yield) was used as such in the next step.


Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9](=[O:13])[NH:10]2)=[CH:5][CH:4]=1.[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH:15]=[CH2:16]>>[CH2:19]([O:18][C:14](=[O:17])[CH2:15][CH2:16][N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=2)[CH:7]=[CH:8][C:9]1=[O:13])[CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
614 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2C=CC(NC2=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound was obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(CCN1C(C=CC2=CC=C(C=C12)OC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
